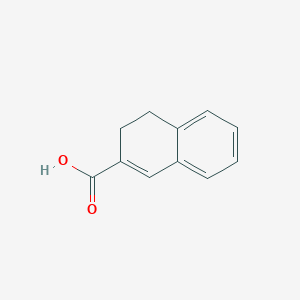

3,4-Dihydronaphthalene-2-carboxylic acid

説明

Structure

3D Structure

特性

IUPAC Name |

3,4-dihydronaphthalene-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O2/c12-11(13)10-6-5-8-3-1-2-4-9(8)7-10/h1-4,7H,5-6H2,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQLKBRLDGQHWCJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=CC2=CC=CC=C21)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80342475 | |

| Record name | 3,4-dihydronaphthalene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80342475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22440-38-6 | |

| Record name | 3,4-dihydronaphthalene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80342475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Strategic Synthetic Methodologies for 3,4 Dihydronaphthalene 2 Carboxylic Acid and Its Analogues

Established Synthetic Pathways

Established synthetic routes to 3,4-dihydronaphthalene-2-carboxylic acid and its derivatives rely on a foundation of well-understood chemical transformations. These pathways often involve the construction of the core bicyclic structure followed by or concurrent with the introduction of the desired carboxylic acid group.

Cyclization and Functionalization Approaches

A primary strategy for the synthesis of dihydronaphthalene derivatives involves the cyclization of acyclic precursors. Various methods, including acid-catalyzed, Lewis acid-catalyzed, and radical-mediated cyclizations, have been employed to construct the bicyclic framework. researchgate.netresearchgate.net For instance, Lewis acid-mediated ring-expansion of phenyl-substituted cyclopropane (B1198618) carboxylates has been shown to yield 1,2-dihydronaphthalene-3-carboxylic acid esters. researchgate.net While not directly yielding the 2-carboxylic acid isomer, this approach highlights the utility of cyclization in forming the core structure with a carboxylic acid derivative already in place.

Furthermore, functionalization of a pre-formed dihydronaphthalene skeleton is a viable approach. This can involve the introduction of a suitable functional group at the 2-position that can be subsequently converted to a carboxylic acid. For example, a dihydronaphthalene intermediate could be subjected to halogenation followed by a metal-catalyzed carboxylation or a Grignard reaction with carbon dioxide.

Palladium-Catalyzed Carbonylation Strategies

Palladium-catalyzed carbonylation reactions have emerged as powerful and versatile methods for the introduction of a carboxylic acid or its ester equivalent into organic molecules. These strategies are particularly advantageous for the synthesis of 3,4-dihydronaphthalene-2-carboxylic acid and its analogues, often proceeding with high efficiency and functional group tolerance.

The Heck reaction, a cornerstone of palladium-catalyzed cross-coupling, can be adapted for carboxylation. While direct Heck-type carboxylation of a dihydronaphthalene precursor might be challenging, a related approach involves the Heck reaction to form a styrenyl intermediate which is then subjected to carbonylation. For example, the Heck reaction of 2-bromo-6-methoxynaphthalene (B28277) with ethylene, followed by carbonylation, is a key step in the industrial synthesis of Naproxen. wikipedia.org This two-step process demonstrates the principle of using a Heck reaction to build a precursor suitable for subsequent carbonylation. A more direct approach could involve the carbonylative Heck reaction of a vinyl triflate or halide derivative of 3,4-dihydronaphthalene. sigmaaldrich.com

The Negishi coupling, which involves the reaction of an organozinc reagent with an organic halide in the presence of a nickel or palladium catalyst, is a highly effective method for forming carbon-carbon bonds. nih.gov This methodology can be extended to include a carbonylation step to introduce a carboxylic acid group. For the synthesis of 3,4-dihydronaphthalene-2-carboxylic acid, a potential route would involve the preparation of a 2-(halozinc)-3,4-dihydronaphthalene reagent, followed by a palladium-catalyzed coupling with a chloroformate or direct carbonylation with carbon monoxide. The high reactivity and functional group tolerance of organozinc reagents make this an attractive, albeit less commonly reported, strategy for this specific target. nih.gov

The use of gaseous carbon monoxide (CO) in laboratory settings can be hazardous and requires specialized equipment. To circumvent these issues, various CO surrogates have been developed. A notable example for the synthesis of a precursor to 3,4-dihydronaphthalene-2-carboxylic acid is the palladium-catalyzed external-CO-free carbonylation of 3,4-dihydronaphthalen-2-yl trifluoromethanesulfonate. This reaction utilizes 2,4,6-trichlorophenyl formate (B1220265) as a CO surrogate to produce 2,4,6-trichlorophenyl 3,4-dihydronaphthalene-2-carboxylate. This ester can then be readily hydrolyzed to the desired carboxylic acid. The reaction proceeds under mild conditions and demonstrates the practicality of using CO surrogates for the synthesis of this important compound.

Table 1: Palladium-Catalyzed External-CO-Free Carbonylation of 3,4-Dihydronaphthalen-2-yl Triflate

| Entry | Substrate | CO Surrogate | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | 3,4-Dihydronaphthalen-2-yl triflate | 2,4,6-Trichlorophenyl formate | Pd(OAc)₂ | Xantphos | Et₃N | Toluene | 80 | 92-96 |

Data sourced from Organic Syntheses Procedure.

Sequential Formylation and Oxidation Routes

The Vilsmeier-Haack reaction or other formylation methods could potentially be used to introduce the formyl group at the 2-position of a suitable 3,4-dihydronaphthalene precursor. Subsequent oxidation of the resulting 2-formyl-3,4-dihydronaphthalene to the carboxylic acid can be achieved using a variety of standard oxidizing agents, such as potassium permanganate, Jones reagent, or milder reagents like silver oxide. This stepwise approach offers a potentially viable, though less direct, route to the target molecule.

Advanced and Emerging Synthetic Approaches

The synthesis of 3,4-dihydronaphthalene-2-carboxylic acid and its analogues is an area of active research, driven by the need for more efficient, selective, and sustainable chemical processes. Modern synthetic strategies are increasingly focused on advanced methodologies that offer improvements in terms of stereocontrol, reaction time, process safety, and environmental impact. These approaches include the use of chiral catalysts for asymmetric synthesis, innovative energy sources like microwave irradiation, and sophisticated reactor technologies such as continuous flow systems. Furthermore, the principles of green chemistry are being integrated through the development of biocatalytic transformations and novel metal-free catalytic systems involving selenium and graphene oxide. These emerging techniques represent the forefront of synthetic organic chemistry, providing powerful tools for the construction of complex molecular architectures like that of 3,4-dihydronaphthalene-2-carboxylic acid.

Enantioselective and Diastereoselective Synthesis

The development of synthetic routes that control the stereochemical outcome is crucial for producing enantiomerically pure compounds, particularly for pharmaceutical applications. For analogues of 3,4-dihydronaphthalene-2-carboxylic acid, several asymmetric strategies have been explored.

One approach involves an asymmetric photochemical cyclization. For instance, mandelate (B1228975) esters derived from 2,3-dibenzylidenesuccinate can be converted to optically active aryldihydronaphthalenes. nih.gov This method utilizes a chiral auxiliary, such as (−)-ephedrine, to induce stereoselectivity during the key ring-forming step, which is promoted by light. nih.gov

Another powerful technique is the Lewis acid-mediated asymmetric homo-Nazarov-type cyclization. Racemic donor-acceptor cyclopropanes can be transformed into poly-substituted aryldihydronaphthalene derivatives. nih.gov The use of a Lewis acid like titanium tetrachloride (TiCl4) mediates the cyclization, and while this specific example resulted in a racemic mixture, the principle can be extended to enantioselective variants through the use of chiral Lewis acids. nih.gov

For closely related tetralin structures, such as 1,3-diaryl-1,2,3,4-[4H]-tetrahydronaphthalene-2-carboxylic acids, efficient synthetic approaches have been developed that set the stage for stereocontrolled synthesis. nih.gov These methods often involve sequential reactions where the relative stereochemistry of the substituents can be influenced by the reaction conditions and the nature of the starting materials. While not always strictly enantioselective, they provide a framework for diastereoselective synthesis, which is a critical step toward isolating single stereoisomers. nih.gov

These methodologies highlight the ongoing efforts to gain precise control over the three-dimensional structure of dihydronaphthalene and tetrahydronaphthalene scaffolds, which is essential for investigating their structure-activity relationships.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful technology for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. numberanalytics.comresearchgate.net This technique has been successfully applied to the synthesis of dihydronaphthalene frameworks and the formation of carboxylic acid derivatives.

A key application in this area is the microwave-assisted intramolecular Diels-Alder reaction. Styrene-ynes can be efficiently converted into aryldihydronaphthalene (ADHN) derivatives under microwave irradiation. nih.gov This approach can also be catalyzed by iron(II)/iron(III) systems to facilitate the dehydrogenative Diels-Alder (DDDA) transformation. nih.gov The use of microwave heating dramatically reduces reaction times and can improve yields by minimizing the formation of byproducts. nih.govrsc.org

The synthesis of naphthamide derivatives, which are structurally related to the target compound, has also been achieved through a multi-step microwave-assisted process. nih.gov This synthesis involves key steps such as the Stobbe condensation and subsequent cyclization to form the naphthalene (B1677914) ring system, with each step being accelerated by microwave energy. nih.govacs.org For example, the hydrolysis of an ester to a carboxylic acid, a crucial step in synthesizing the target molecule, can be completed in just 15 minutes at 80 °C under microwave irradiation, achieving yields of 95-96%. acs.org

The primary advantages of using microwave-assisted synthesis include rapid and uniform heating, which allows for precise temperature control and can enable reactions to be performed under solvent-free conditions, contributing to a greener chemical process. numberanalytics.comacs.orgmdpi.com

| Reaction Type | Substrate | Conditions | Product | Yield (%) | Reference |

| Ester Hydrolysis | Naphthalene-2-carboxylate derivative | 3M KOH, EtOH, Microwave (300W, 80°C, 15 min) | Naphthalene-2-carboxylic acid derivative | 95-96 | acs.org |

| Stobbe Condensation | Dimethoxybenzaldehyde, Diethyl succinate | KOBu, t-BuOH, Microwave | (Dimethoxyphenyl)-3-(ethoxycarbonyl)but-3-enoic acid | Not specified | nih.gov |

| Cyclization | (Dimethoxyphenyl)-3-(ethoxycarbonyl)but-3-enoic acid | NaOAc, Ac2O, Microwave (300W, 130°C, 10 min) | 2-Naphthoate derivative | 91-93 | nih.govacs.org |

Continuous Flow Synthesis Methodologies

Continuous flow chemistry represents a paradigm shift from traditional batch processing, offering significant advantages in terms of safety, scalability, efficiency, and process control. nih.govflinders.edu.au This technology is particularly well-suited for the synthesis of fine chemicals and active pharmaceutical ingredients, and its principles can be readily applied to the production of 3,4-dihydronaphthalene-2-carboxylic acid and its precursors.

A key transformation in the synthesis is the formation of the carboxylic acid group. Continuous flow reactors provide an excellent platform for performing carboxylation reactions using carbon dioxide (CO2). Specialized tube-in-tube gas-permeable membrane reactors have been designed to efficiently introduce CO2 into a flowing stream of a reactive intermediate, such as an organometallic compound. durham.ac.uk This setup allows for precise control of gas pressure and reaction time, maximizing the yield and purity of the carboxylic acid product while circumventing the safety hazards associated with handling pressurized gases in large batch reactors. durham.ac.uk

Furthermore, the oxidation of precursor alcohols to carboxylic acids can be seamlessly integrated into a flow system. Using a packed-bed reactor containing a heterogeneous catalyst, such as platinum on silica, primary alcohols can be oxidized directly to carboxylic acids with hydrogen peroxide as a green oxidant. rsc.org This method allows for excellent control over reaction conditions, leading to high selectivity and yield, with water as the only byproduct. The catalyst's stability allows for long-term continuous production. rsc.org

The modular nature of flow chemistry also enables the "telescoping" of multiple reaction steps, where the output from one reactor flows directly into the next, eliminating the need for intermediate isolation and purification. flinders.edu.aunih.gov This approach significantly shortens synthesis time and reduces waste, making it a highly sustainable and efficient strategy for complex multi-step syntheses. nih.gov

| Reaction Type | Reactor Type | Key Features | Potential Application | Reference |

| Carboxylation | Tube-in-Tube Gas Permeable Membrane | Safe handling of CO2 gas, precise pressure/flow control | Synthesis from an organometallic precursor | durham.ac.uk |

| Alcohol Oxidation | Packed-Bed Reactor (Pt/SiO2 catalyst) | Heterogeneous catalysis, green oxidant (H2O2), high stability | Oxidation of a precursor alcohol | rsc.org |

| Multi-step Synthesis | Coupled Coil Reactors | Telescoped reactions, in-line purification/analysis | Full synthesis sequence without intermediate isolation | flinders.edu.aunih.gov |

Biocatalytic Transformations toward Carboxylic Acid Functionalization

Biocatalysis leverages the high selectivity and efficiency of enzymes to perform chemical transformations under mild, environmentally friendly conditions. For the synthesis of carboxylic acids, several classes of enzymes offer powerful catalytic capabilities.

Carboxylic Acid Reductases (CARs) are versatile enzymes that can catalyze the reduction of carboxylic acids to aldehydes. acs.orgrwth-aachen.de While this is a reductive process, CARs can also be used in reverse or in combination with other enzymes in synthetic cascades. For instance, a precursor dicarboxylic acid could be selectively mono-reduced to an aldehyde-acid, which can then be further functionalized. The activity of CARs is dependent on cofactors such as ATP and NADPH, and effective cofactor regeneration systems are crucial for achieving high conversion rates in vitro. acs.org

Aldehyde Dehydrogenases (ALDHs) catalyze the oxidation of aldehydes to the corresponding carboxylic acids. This transformation is particularly useful for the final step in the synthesis of 3,4-dihydronaphthalene-2-carboxylic acid from its aldehyde precursor. These enzymes can be employed in multi-enzyme cascades. For example, a system combining an amine dehydrogenase and an enoate reductase can generate a chiral aldehyde that is then oxidized by an ALDH to the final γ-nitrocarboxylic acid with excellent enantioselectivity (99% ee). acs.org

Other Biocatalytic Approaches: The hyperthermophilic archaeon Pyrococcus furiosus can catalyze the hydrogenation of various carboxylic acids to their corresponding primary alcohols. researchgate.net This chemoselective reduction can be directed to produce aldehydes by altering the reaction medium. researchgate.net Furthermore, transaminases (TAs) are used in cascades to convert dicarboxylic acids into valuable amino acids and diamines, demonstrating the potential for enzymatic pathways to create diverse functionalities starting from a carboxylic acid scaffold. acs.org

The use of biocatalysis offers a green and highly selective alternative to traditional chemical methods, operating under mild pH and temperature conditions and often avoiding the need for protecting groups. acs.orgresearchgate.net

Selenium-Catalyzed Oxidation Processes from Aldehyde Precursors

A highly efficient and environmentally friendly method for synthesizing carboxylic acids is the selenium-catalyzed oxidation of their corresponding aldehyde precursors. This approach typically utilizes hydrogen peroxide (H2O2) as the terminal oxidant, which is inexpensive and produces water as its only byproduct, aligning with the principles of green chemistry. nih.govnih.gov

The reaction can be catalyzed by various selenium compounds, with selenium(IV) oxide (SeO2) and diphenyl diselenide ((PhSe)2) being the most common. nih.govtandfonline.com The process is effective for a wide range of substrates, including aromatic, heteroaromatic, and aliphatic aldehydes. tandfonline.comresearchgate.net The oxidation of an aldehyde precursor, such as 3,4-dihydronaphthalene-2-carbaldehyde, would proceed smoothly under these mild conditions to yield the desired carboxylic acid.

In a typical procedure, the aldehyde is treated with aqueous hydrogen peroxide in a suitable solvent like tetrahydrofuran (B95107) (THF) in the presence of a catalytic amount (e.g., 5 mol%) of SeO2. tandfonline.com The reactions are generally fast and produce the carboxylic acids in good to excellent yields. researchgate.net Studies using diphenyl diselenide as a catalyst in water have also demonstrated high efficiency, with the catalyst and aqueous medium being recyclable for several runs, making the process highly sustainable. nih.govresearchgate.net

The proposed mechanism involves the formation of a perseleninic acid intermediate from the reaction of the selenium catalyst with hydrogen peroxide. This powerful oxidizing agent then reacts with the aldehyde to form the carboxylic acid, regenerating the selenium catalyst to continue the cycle. researchgate.net

| Catalyst | Oxidant | Substrate Type | Yield (%) | Key Advantages | Reference(s) |

| Selenium(IV) Oxide (SeO2) | 30% H2O2 | Aromatic, Aliphatic, Heteroaromatic Aldehydes | 80-100 | Readily available catalyst, high yields | tandfonline.comresearchgate.net |

| Diphenyl Diselenide ((PhSe)2) | 10-20% H2O2 | Aromatic and Aliphatic Aldehydes | 85->99 | Green (water solvent), recyclable catalyst/medium | nih.govresearchgate.net |

Graphene Oxide-Based Carbocatalysis for Carboxylic Acid Formation

Graphene oxide (GO) has emerged as a highly promising metal-free carbocatalyst for a variety of organic transformations, including the oxidation of aldehydes and alcohols to carboxylic acids. orientjchem.orgrsc.org Its catalytic activity stems from the abundance of oxygen-containing functional groups on its surface—such as carboxylic acid (-COOH), hydroxyl (-OH), and epoxy groups—as well as structural defects and a large surface area. orientjchem.orgresearchgate.net

GO can act as a solid acid catalyst to facilitate the oxidation of aldehydes to carboxylic acids using a green oxidant like hydrogen peroxide (H2O2). rsc.org For instance, sulfonic acid-functionalized reduced graphene oxide (SA-rGO) has been shown to be a highly efficient and reusable catalyst for this transformation, demonstrating high turnover frequencies. rsc.org The acidic sites on the GO surface are believed to play a crucial role in activating the substrates. rsc.orgresearchgate.net

The mechanism of GO-catalyzed oxidation can be synergistic. For example, in the aerobic oxidation of alcohols, it is proposed that the carboxylic acid groups and unpaired electrons at the edge defects of GO work together to activate molecular oxygen. acs.org In some systems, GO itself can act as the oxidant, undergoing partial reduction while oxidizing the substrate. acs.org The material can then be re-oxidized by a terminal oxidant like air, completing the catalytic cycle. acs.org

This methodology offers several advantages:

Metal-Free: It avoids contamination of the final product with transition metals. rsc.org

Heterogeneous and Reusable: The catalyst can be easily recovered by filtration and reused for multiple cycles without a significant loss of activity. rsc.org

Mild Conditions: The reactions often proceed under ambient or mild heating conditions. researchgate.net

The application of GO-based carbocatalysis represents a sustainable and cost-effective approach for the final oxidation step in the synthesis of 3,4-dihydronaphthalene-2-carboxylic acid from its corresponding aldehyde or alcohol precursor. mdpi.com

| Catalyst | Oxidant | Substrate | Key Feature | Reference |

| Sulfonic Acid-Functionalized rGO (SA-rGO) | H2O2 | Aldehydes | High turnover frequency, reusable up to 8 runs | rsc.org |

| Graphene Oxide (GO) | O2 (Air) / HNO3 | Primary Alcohols | Chemoselective oxidation to either aldehydes or carboxylic acids | researchgate.net |

| Graphene Oxide (GO) | O2 (Air) | 5-Hydroxymethylfurfural | Synergistic effect of -COOH groups and edge defects | acs.org |

Synthesis of Substituted 3,4-Dihydronaphthalene-2-carboxylic Acid Derivatives

The functionalization of the 3,4-dihydronaphthalene-2-carboxylic acid scaffold is crucial for modulating its chemical and biological properties. Synthetic strategies are often directed at introducing a variety of substituents onto the aromatic ring or the dihydro-naphthalene core, leading to a diverse range of analogues. These methodologies leverage established and novel reactions to create halogenated, methoxy-substituted, hydroxy-substituted, and other derivatized compounds.

The introduction of halogen atoms to the dihydronaphthalene framework can significantly alter the electronic properties and metabolic stability of the molecule. Synthetic approaches for halogenated analogues often involve electrophilic aromatic substitution on activated aromatic precursors or Sandmeyer reactions on amino-substituted naphthalimides, a related class of compounds.

One common strategy involves the direct halogenation of an activated aromatic substrate. For instance, the bromination of highly activated aromatic systems like 3-amino-1,8-naphthalimide can be achieved under very mild conditions. mdpi.com This reaction proceeds rapidly in acetic acid with bromine at room temperature, yielding the 3-amino-4-bromo derivative in quantitative yield on a gram scale. mdpi.com While this example is on a naphthalimide, the principle of direct halogenation on an activated ring is applicable to dihydronaphthalene precursors.

Another powerful method for introducing halogens is the Sandmeyer reaction, which converts an amino group into a halogen via a diazonium salt intermediate. This has been a key step in the preparation of dihalogenated naphthalimides. mdpi.com The challenge in these reactions, especially with hydrophobic molecules like N-alkyl-1,8-naphthalimides, is finding suitable reaction conditions to manage the low solubility of the starting materials in aqueous acidic media. mdpi.com

Microwave-assisted synthesis has also been employed for the preparation of dihalogenated anilides of 3-hydroxynaphthalene-2-carboxylic acid, which are structurally related to the target compounds. mdpi.com This method involves the condensation of the carboxylic acid with a dihalogenated aniline (B41778) using phosphorus trichloride (B1173362) in chlorobenzene (B131634) under microwave irradiation. mdpi.com This technique can significantly reduce reaction times and improve yields.

Table 1: Synthetic Methods for Halogenated Analogues

| Method | Reagents & Conditions | Substrate Type | Key Features |

| Direct Bromination | Br₂, Acetic Acid, Room Temperature | Activated Aromatic Ring (e.g., Amino-substituted) | Fast, high-yielding, mild conditions, scalable. mdpi.com |

| Sandmeyer Reaction | NaNO₂, H⁺; CuX | Aromatic Amine | Versatile for introducing various halogens (Cl, Br). mdpi.com |

| Microwave-Assisted Condensation | Dihalogenated Aniline, PCl₃, Chlorobenzene, MW | Naphthalene Carboxylic Acid | Rapid synthesis of halogenated carboxanilides. mdpi.com |

Methoxy-substituted derivatives are of significant interest, and their synthesis typically begins with readily available methoxy-substituted precursors. 6-Methoxy-1-tetralone is a common and versatile starting material for a variety of dihydronaphthalene derivatives. nih.gov The synthesis of this key intermediate can be achieved through the acylation of anisole (B1667542) with succinic anhydride, followed by reduction of the keto group and cyclization with polyphosphoric acid. nih.gov

Starting from 6-methoxy-1-tetralone, a range of functionalized dihydronaphthalenes can be prepared. nih.gov For example, reaction with hydrazine (B178648) produces 6-Methoxy-3,4-dihydronaphthalen-1(2H)-ylidene hydrazine, which serves as a platform for further derivatization. nih.gov This intermediate can react with various aryl isothiocyanates to yield thiosemicarbazides, which are then cyclized to introduce other heterocyclic systems. nih.gov These reactions demonstrate how the methoxy (B1213986) group is carried through a multi-step synthesis to produce complex derivatives. nih.gov

Microwave-assisted synthesis has also been utilized to prepare methoxy-substituted 3-hydroxynaphthalene-2-carboxanilides. researchgate.net This involves reacting 3-hydroxynaphthalene-2-carboxylic acid with various methoxy-substituted anilines in the presence of phosphorus trichloride. researchgate.net

Table 2: Synthesis of Methoxy-Substituted Precursors and Derivatives

| Compound | Starting Material(s) | Key Reagents/Steps | Reference |

| 6-Methoxy-1-tetralone | Anisole, Succinic anhydride | AlCl₃, H₂/Pd-C, Polyphosphoric acid | nih.gov |

| N-(Substituted)-2-(6-methoxy-3,4-dihydronaphthalen-1(2H)-ylidene) hydrazinecarbothioamide | 6-Methoxy-1-tetralone | Hydrazine, Aryl isothiocyanates | nih.gov |

| N-(Dimethoxyphenyl)-3-hydroxynaphthalene-2-carboxamide | 3-Hydroxynaphthalene-2-carboxylic acid, Dimethoxyaniline | PCl₃, Chlorobenzene, Microwave | researchgate.net |

The synthesis of hydroxy-substituted analogues often involves the deprotection of a corresponding methoxy- or other protected hydroxyl group at a late stage of the synthesis. This strategy protects the reactive hydroxyl group during intermediate steps.

A common route to a hydroxy-dihydronaphthalene core involves the hydrolysis of an acetate (B1210297) precursor. For example, 5-Hydroxy-6-methoxy-3,4-dihydronaphthalen-1(2H)-one can be prepared by treating 2-methoxy-5-oxo-5,6,7,8-tetrahydronaphthalen-1-yl acetate with potassium carbonate in methanol (B129727) and water. nih.gov The resulting hydroxy-tetralone is a valuable intermediate for further elaboration. nih.gov

Another method for unmasking a hydroxyl group is the cleavage of a silyl (B83357) ether. In the synthesis of (5-Hydroxy-6-methoxy-3,4-dihydronaphthalen-1-yl)(3,4,5-trimethoxyphenyl)methanone, a tert-butyldimethylsilyl (TBS) ether protecting group is removed using tetrabutylammonium (B224687) fluoride (B91410) (TBAF) in dichloromethane. nih.gov This mild deprotection condition is compatible with various functional groups.

Table 3: Deprotection Strategies for Hydroxy-Substituted Analogues

| Protected Group | Reagents & Conditions | Product Type | Reference |

| Acetate Ester | K₂CO₃, MeOH/H₂O, Room Temperature | Hydroxy-tetralone | nih.gov |

| TBS Silyl Ether | TBAF, CH₂Cl₂, 0 °C to Room Temperature | Hydroxy-dihydronaphthalene | nih.gov |

Beyond halogen, methoxy, and hydroxy groups, a wide array of other substituents can be incorporated into the dihydronaphthalene structure. These syntheses often rely on building blocks that already contain the desired substituent or on coupling reactions to introduce them.

For instance, starting with 6-methoxy-1-tetralone, derivatives bearing N-(4-Bromophenyl), N-(4-Fluorophenyl), N-(4-phenoxyphenyl), and N-(4-Ethyl) groups have been synthesized through a thiosemicarbazide (B42300) intermediate. nih.gov This highlights a modular approach where the final substituent is determined by the choice of the aryl isothiocyanate reagent. nih.gov

More advanced methods for creating carbon-carbon bonds, such as the Heck reaction or Lewis acid-catalyzed cyclizations, are reviewed for the synthesis of aryldihydronaphthalene derivatives. nih.gov For example, Lewis acids like Yb(OTf)₃ and Sc(OTf)₃ can mediate the ring-expansion of phenyl hydroxy methyl cyclopropane carboxylates to yield 1,2-dihydronaphthalene-3-carboxylic acid esters. nih.gov Furthermore, electrophilic cyclization of 4-aryl alkynes can be induced by various reagents, allowing for the incorporation of different functional groups onto the newly formed ring. nih.gov

Table 4: Examples of Aromatic and Aliphatic Substituted Derivatives

| Derivative Type | Synthetic Approach | Precursor | Key Reagent |

| N-Aryl/Alkyl Thioamide | Reaction with isothiocyanates | Hydrazine derivative of 6-methoxy-tetralone | Substituted isothiocyanate (e.g., 4-ethylphenyl isothiocyanate) nih.gov |

| Aryl Dihydronaphthalene | Rhodium(III)-catalyzed ring-opening | Azabenzonorbornadienes | Cyclic N-sulfonyl ketimines nih.gov |

| Sulfenyl-dihydronaphthalene | Electrophilic cyclization | Aryl-tethered internal alkyne | Sulfur-based electrophile nih.gov |

Optimization and Scalability Considerations in Synthetic Protocols

Moving a synthetic protocol from laboratory discovery to large-scale production requires careful optimization of reaction conditions to ensure efficiency, safety, cost-effectiveness, and sustainability. For the synthesis of 3,4-dihydronaphthalene-2-carboxylic acid and its analogues, several strategies can be employed.

One major consideration is the choice of starting materials and intermediates to improve handling and purification. For example, in the synthesis of naphthalimide derivatives, using N-alkyl imides instead of naphthalic anhydrides can circumvent problems of low solubility and difficult purification, facilitating a more scalable process. mdpi.com

Developing high-yielding, multi-step sequences is also critical. A four-step synthesis of 3,4,7,8-tetrahydronaphthalene-1,5(2H,6H)-dione from commercially available 1,5-dihydroxynaphthalene (B47172) represents an efficient and scalable route. mdpi.com Optimization often involves screening different reagents and conditions. In Suzuki-Miyaura reactions, catalyst choice (e.g., Pd(dtbpf)Cl₂) and reaction medium can be adjusted to achieve quantitative conversion and facilitate product isolation by simple filtration, avoiding chromatography. chemrxiv.org

For the synthesis of carboxylic acids and their derivatives, modern techniques offer significant advantages in scalability. The development of rapid and modular methods, such as the controlled reduction of carboxylic acids to aldehydes using pinacolborane activated by a triflylpyridinium reagent, highlights the potential for efficient transformations. nih.gov Furthermore, implementing continuous flow processes can enhance the scalability and safety of such syntheses. nih.gov A focus on green chemistry, such as using solvent-free or in-water reactions, can dramatically improve the sustainability and reduce the cost and environmental impact of large-scale production. chemrxiv.org

Table 5: Strategies for Optimization and Scalability

| Strategy | Example Application | Advantages | Reference |

| Intermediate Selection | Using N-alkyl imides instead of anhydrides | Improved solubility, easier purification, better handling. | mdpi.com |

| Process Efficiency | Multi-step, high-yield synthesis from commercial starting materials | High overall yield, cost-effective. | mdpi.com |

| Green Chemistry | Solventless and in-water Suzuki-Miyaura reactions | Reduced solvent waste, improved sustainability, easier product isolation. | chemrxiv.org |

| Modern Synthetic Methods | Continuous flow process for reduction of carboxylic acids | Enhanced safety, precise control, suitable for large-scale production. | nih.gov |

Chemical Reactivity and Transformative Reactions of 3,4 Dihydronaphthalene 2 Carboxylic Acid

Core Reaction Pathways of the Dihydronaphthalene System

The dihydronaphthalene core, consisting of an aromatic ring fused to a cyclohexene (B86901) ring, is susceptible to reactions that alter its degree of saturation and substitution pattern.

The dihydronaphthalene ring system can undergo oxidation to achieve a more stable, fully aromatic naphthalene (B1677914) structure. This aromatization process is a common transformation for dihydronaphthalene derivatives. In some cases, this transformation can be seen as a decomposition pathway where the dihydronaphthalene reverts to a more stable naphthalene structure. nih.gov The reaction typically involves treatment with an appropriate oxidizing agent, which facilitates the removal of hydrogen atoms and the formation of a new double bond, extending the conjugated π-system across both rings. While specific oxidation of 3,4-Dihydronaphthalene-2-carboxylic acid is not detailed in the provided literature, the oxidation of related alkylnaphthalenes to form naphthalene carboxylic acids using reagents like nitrogen dioxide (N0₂) gas at elevated temperatures is a known industrial process. google.com

The double bond within the non-aromatic ring of 3,4-Dihydronaphthalene-2-carboxylic acid can be readily reduced to yield the corresponding 1,2,3,4-tetrahydronaphthalene (B1681288) derivative. This saturation is typically achieved through catalytic hydrogenation. The production of tetralin (1,2,3,4-tetrahydronaphthalene) from naphthalene involves this type of reduction, often using nickel catalysts. wikipedia.org Over-hydrogenation can lead to the formation of decahydronaphthalene (B1670005) (decalin). wikipedia.org A one-pot synthesis of tetralin from naphthalene has been achieved using sodium and tert-butyl alcohol, proceeding through a 1,4-dihydronaphthalene (B28168) intermediate. researchgate.net This indicates that the reduction of the dihydronaphthalene system to a tetralin core is a well-established and high-yield transformation. researchgate.net The resulting tetralin core is a key structural motif in many biologically active molecules and functional materials. nih.govnih.gov

The benzene (B151609) ring portion of the molecule can undergo electrophilic aromatic substitution. In this reaction, an electrophile replaces a hydrogen atom on the aromatic ring. numberanalytics.com The existing substituents on the ring—the carboxylic acid group and the fused dihydro-ring—dictate the position and rate of the substitution. The carboxylic acid group is an electron-withdrawing group and acts as a deactivating, meta-directing substituent. numberanalytics.combritannica.com This means that electrophilic substitution will occur less readily than on benzene itself, and the incoming electrophile will be directed to the positions meta to the carbon atom attached to the dihydro-ring (positions 6 and 8). britannica.com Common electrophilic substitution reactions include nitration (using a mixture of nitric and sulfuric acids), halogenation (using Br₂ or Cl₂ with a Lewis acid catalyst), and sulfonation (using SO₃). libretexts.org

| Reaction | Electrophile (E+) | Typical Reagents | Predicted Major Product(s) |

| Nitration | NO₂⁺ | HNO₃, H₂SO₄ | 6-Nitro-3,4-dihydronaphthalene-2-carboxylic acid and 8-Nitro-3,4-dihydronaphthalene-2-carboxylic acid |

| Bromination | Br⁺ | Br₂, FeBr₃ | 6-Bromo-3,4-dihydronaphthalene-2-carboxylic acid and 8-Bromo-3,4-dihydronaphthalene-2-carboxylic acid |

| Sulfonation | SO₃ | Fuming H₂SO₄ | 6-Sulfo-3,4-dihydronaphthalene-2-carboxylic acid and 8-Sulfo-3,4-dihydronaphthalene-2-carboxylic acid |

Nucleophilic aromatic substitution (SNAr) is generally not feasible on 3,4-Dihydronaphthalene-2-carboxylic acid itself. This reaction requires the presence of two key features on the aromatic ring: a good leaving group (such as a halide) and at least one strong electron-withdrawing group (such as a nitro group) positioned ortho or para to the leaving group. numberanalytics.comlibretexts.org These electron-withdrawing groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, which forms during the reaction. numberanalytics.comlibretexts.org

Therefore, for an SNAr reaction to occur, one must consider an appropriately substituted analogue. For instance, a derivative such as 6-chloro-5-nitro-3,4-dihydronaphthalene-2-carboxylic acid could potentially react with a nucleophile (e.g., an alkoxide, RO⁻). The nucleophile would attack the carbon bearing the chlorine atom, and the negative charge of the intermediate would be stabilized by the adjacent nitro group. Subsequent loss of the chloride ion would yield the substituted product. libretexts.org The reactivity in SNAr reactions is influenced by the leaving group's ability, the nucleophile's strength, and the nature of the electron-withdrawing groups. numberanalytics.com

Carboxylic Acid Functional Group Transformations

The carboxylic acid group is one of the most versatile functional groups in organic chemistry, and it serves as a key site for transformations in this molecule.

The carboxylic acid group of 3,4-Dihydronaphthalene-2-carboxylic acid can be readily converted into an ester through reaction with an alcohol in the presence of an acid catalyst. chemguide.co.uk This reversible reaction, known as Fischer esterification, is a cornerstone of organic synthesis. masterorganicchemistry.commasterorganicchemistry.com The process typically involves heating the carboxylic acid with an excess of the desired alcohol and a catalytic amount of a strong mineral acid, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.commasterorganicchemistry.com The use of excess alcohol helps to drive the equilibrium toward the formation of the ester product. masterorganicchemistry.com The mechanism involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, followed by nucleophilic attack from the alcohol. masterorganicchemistry.commasterorganicchemistry.com Alternative methods for esterification under milder, non-acidic conditions have also been developed, such as using dicyclohexylcarbodiimide (B1669883) (DCC) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). orgsyn.org

The table below illustrates the products formed from the esterification of 3,4-Dihydronaphthalene-2-carboxylic acid with various simple alcohols.

| Alcohol | Reagent | Resulting Ester (Carboxylate) |

| Methanol (B129727) | CH₃OH | Methyl 3,4-dihydronaphthalene-2-carboxylate |

| Ethanol | CH₃CH₂OH | Ethyl 3,4-dihydronaphthalene-2-carboxylate |

| Propan-1-ol | CH₃CH₂CH₂OH | Propyl 3,4-dihydronaphthalene-2-carboxylate |

| Propan-2-ol | (CH₃)₂CHOH | Isopropyl 3,4-dihydronaphthalene-2-carboxylate |

| tert-Butyl alcohol | (CH₃)₃COH | tert-Butyl 3,4-dihydronaphthalene-2-carboxylate |

Amide Formation via Coupling with Amines

The carboxylic acid functional group of 3,4-dihydronaphthalene-2-carboxylic acid is a versatile handle for the synthesis of a wide array of amide derivatives. Amide bond formation is a cornerstone of medicinal chemistry, and this reaction is typically achieved by activating the carboxylic acid to facilitate nucleophilic attack by an amine. nih.gov Common coupling reagents used for this transformation include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an additive such as 1-hydroxybenzotriazole (B26582) (HOBt). nih.gov

The reaction mechanism generally involves the formation of a highly reactive O-acylisourea intermediate upon reaction of the carboxylic acid with EDC. This intermediate is then susceptible to nucleophilic attack by the amine. The addition of HOBt can improve reaction efficiency and reduce side reactions by forming an active ester, which then reacts with the amine to yield the desired amide. nih.gov The use of a base, such as N,N-diisopropylethylamine (DIPEA), is often necessary to neutralize any acids formed during the reaction. nih.gov This methodology is robust and allows for the coupling of 3,4-dihydronaphthalene-2-carboxylic acid with a diverse range of primary and secondary amines to generate a library of corresponding amides for various applications.

Table 1: Common Reagents for Amide Coupling Reactions

| Coupling Reagent | Additive/Base | Role of Reagents |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | 1-Hydroxybenzotriazole (HOBt) | EDC activates the carboxylic acid. HOBt forms a more stable active ester, minimizing side reactions. |

| Dicyclohexylcarbodiimide (DCC) | 4-Dimethylaminopyridine (DMAP) | DCC is a carbodiimide (B86325) that activates the carboxylic acid. DMAP acts as an acyl transfer catalyst. |

| HATU | N,N-Diisopropylethylamine (DIPEA) | HATU is a uronium-based coupling agent that forms a highly reactive HOBt ester. DIPEA is a non-nucleophilic base. |

Conversion to Acyl Halides for Further Derivatization

For further chemical transformations, 3,4-dihydronaphthalene-2-carboxylic acid can be converted into its more reactive acyl halide derivative, typically an acyl chloride. jackwestin.com This conversion is a standard procedure in organic synthesis that significantly enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack. orgoreview.com

Common reagents for this transformation include thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), and oxalyl chloride. chemguide.co.uk The reaction with thionyl chloride is particularly advantageous as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and can be easily removed from the reaction mixture. chemguide.co.uk

The resulting 3,4-dihydronaphthalene-2-carbonyl chloride is a versatile intermediate that can react with a wide range of nucleophiles, including alcohols to form esters, amines to form amides, and organometallic reagents. libretexts.orgsciforum.net This two-step process (conversion to acyl chloride followed by reaction with a nucleophile) is often more efficient than direct coupling methods, especially for less reactive nucleophiles. hepatochem.com

Chemical Strategies for Prodrug Design (Carboxylic Acid Modification)

The carboxylic acid moiety of 3,4-dihydronaphthalene-2-carboxylic acid is a prime target for modification in prodrug design. ebrary.net Carboxylic acids in drug molecules are often ionized at physiological pH, which can limit their ability to cross cell membranes and may affect their oral bioavailability. researchgate.net A common strategy to overcome this is to mask the polar carboxylic acid group as a more lipophilic ester. ebrary.netresearchgate.net

Esterification of the carboxylic acid can lead to prodrugs with improved pharmacokinetic properties. ebrary.net These ester prodrugs are designed to be stable during absorption and distribution, and then undergo enzymatic hydrolysis in the body to release the active parent carboxylic acid. nih.gov The choice of the alcohol used for esterification can be tailored to control the rate of hydrolysis and other properties of the prodrug. ebrary.net This approach allows for the modulation of a drug's solubility, stability, and absorption characteristics without altering the core pharmacophore. numberanalytics.com

Advanced Coupling and Cross-Coupling Reactions

Suzuki-Miyaura Coupling with Halogenated Derivatives

The dihydronaphthalene scaffold can be further functionalized through advanced cross-coupling reactions. For instance, a halogenated derivative of 3,4-dihydronaphthalene-2-carboxylic acid can serve as a substrate in Suzuki-Miyaura coupling reactions. This palladium-catalyzed reaction is a powerful tool for forming carbon-carbon bonds, typically between an organohalide and an organoboron compound. nih.govorganic-synthesis.com

To perform a Suzuki-Miyaura coupling, a bromo or iodo group would first need to be introduced into the aromatic ring of the dihydronaphthalene system. This halogenated derivative can then be coupled with various aryl or vinyl boronic acids or their esters in the presence of a palladium catalyst and a base. organic-synthesis.commanchester.ac.uk This reaction allows for the introduction of a wide range of substituents onto the aromatic portion of the molecule, enabling the synthesis of complex biaryl structures. mdpi.com The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields and selectivity. nih.gov

Dehydrogenation and Aromatization Processes to Naphthalene Systems

The dihydronaphthalene core of 3,4-dihydronaphthalene-2-carboxylic acid can be chemically converted into a fully aromatic naphthalene system through a dehydrogenation or aromatization reaction. This transformation is significant as it allows for the synthesis of substituted naphthalene-2-carboxylic acids, which are valuable building blocks in organic synthesis.

A common and effective reagent for this type of aromatization is 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). DDQ is a strong oxidizing agent that can efficiently remove two hydrogen atoms from the dihydronaphthalene ring to introduce a double bond, resulting in the formation of the aromatic naphthalene ring system. The reaction is typically carried out in an inert solvent. This process provides a direct synthetic route from dihydronaphthalene precursors to their corresponding naphthalene analogs.

Ring Transformations and Rearrangements

The dihydronaphthalene skeleton, under specific reaction conditions, can undergo interesting ring transformations and rearrangements. For instance, certain substituted dihydronaphthalene derivatives can be induced to undergo skeletal rearrangements to form different carbocyclic systems.

One such transformation involves a dienone-phenol type of rearrangement. In a related system, a tetrahydrofuran (B95107) ring fused to the dihydronaphthalene core was opened under acidic conditions to generate a quinone methide intermediate. This intermediate then underwent an intramolecular nucleophilic attack, leading to the formation of a five-membered spirocyclic structure. Subsequent rearrangement of this spiro intermediate resulted in the migration of a side-chain and elimination of water to reform an aryldihydronaphthalene product with a rearranged scaffold. nih.gov Such rearrangements highlight the complex reactivity of the dihydronaphthalene system and offer pathways to novel molecular architectures.

Functionalization of the Alkene Moiety (e.g., bromoarylation, iodolactonization, epoxidation)

The alkene moiety within the 3,4-dihydronaphthalene-2-carboxylic acid scaffold represents a key site for chemical manipulation, enabling the introduction of diverse functional groups and the construction of more complex molecular architectures. The strategic location of this double bond, in conjugation with the carboxylic acid, allows for a range of transformative reactions. This section details the functionalization of this alkene through bromoarylation, iodolactonization, and epoxidation, highlighting the synthetic utility of these transformations.

Bromoarylation

Bromoarylation is a powerful difunctionalization reaction where both an aryl group and a bromine atom are added across a double bond in a single step. While specific examples utilizing 3,4-dihydronaphthalene-2-carboxylic acid as the substrate are not extensively documented, modern photocatalytic methods, such as the Meerwein-type bromoarylation, present a plausible route for this transformation. d-nb.infonih.gov

This type of reaction typically employs stable aryl sources, like arylthianthrenium salts, in the presence of a bromide source and a photocatalyst. researchgate.net The proposed mechanism involves the light-induced generation of an aryl radical, which then adds to the alkene of the dihydronaphthalene system. The resulting carbon-centered radical is subsequently trapped by a bromine atom donor to yield the final bromoarylated product. d-nb.info This transformation would yield a synthetically valuable intermediate, incorporating a new C-C bond and a versatile C-Br bond that can be used for further downstream functionalization. d-nb.info

Table 1: Proposed Meerwein-Type Bromoarylation

| Reactant | Reagents | Expected Product | Reaction Type |

|---|

Iodolactonization

Iodolactonization is a classic and highly efficient intramolecular cyclization reaction that forms a lactone by adding an oxygen and an iodine atom across a carbon-carbon double bond. wikipedia.org The structure of 3,4-dihydronaphthalene-2-carboxylic acid, being a γ,δ-unsaturated carboxylic acid, makes it an ideal substrate for this transformation. chemistnotes.com

The reaction is typically performed under mild, basic conditions, using molecular iodine (I₂) and a base such as sodium bicarbonate (NaHCO₃). chemistnotes.com The mechanism proceeds through the electrophilic attack of iodine on the alkene, forming a cyclic iodonium (B1229267) ion intermediate. This is followed by a regioselective, intramolecular nucleophilic attack by the oxygen of the carboxylate group, opening the iodonium ring to form a stable, five-membered γ-lactone. wikipedia.org This process results in a rigid tricyclic product containing an iodine atom, which can serve as a handle for further synthetic modifications. The stereochemical outcome of the reaction can often be controlled, providing a route to stereochemically defined products. researchgate.net

Table 2: Iodolactonization Reaction Details

| Reactant | Reagents | Expected Product | Reaction Type |

|---|---|---|---|

| 3,4-Dihydronaphthalene-2-carboxylic acid | Iodine (I₂), Sodium Bicarbonate (NaHCO₃) | Iodo-tricyclic γ-lactone derivative | Intramolecular Electrophilic Cyclization |

Epoxidation

Epoxidation of the alkene moiety introduces a three-membered oxirane ring, a versatile functional group that can undergo various nucleophilic ring-opening reactions. This transformation is commonly achieved by treating the alkene with a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA).

Research on analogous dihydronaphthalene systems has demonstrated the feasibility and efficiency of this reaction. For instance, the epoxidation of (1R)-1-hydroxy-1,2-dihydronaphthalene using m-CPBA in a buffered two-phase system proceeded smoothly to yield the corresponding epoxide in high yield (91%). arkat-usa.org A similar outcome is anticipated for 3,4-dihydronaphthalene-2-carboxylic acid. The reaction mechanism is concerted, involving the transfer of an oxygen atom from the peroxyacid to the alkene, which typically occurs with syn-stereochemistry. libretexts.org The resulting epoxide of 3,4-dihydronaphthalene-2-carboxylic acid is a valuable chiral building block for the synthesis of diol derivatives and other complex molecules.

Table 3: Epoxidation Reaction Details

| Reactant | Reagents | Expected Product | Reaction Type |

|---|---|---|---|

| 3,4-Dihydronaphthalene-2-carboxylic acid | meta-Chloroperoxybenzoic acid (m-CPBA) | 1a,7b-Dihydronaphtho[1,2-b]oxirene-2-carboxylic acid | Alkene Oxidation |

Advanced Analytical and Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic compounds, offering unparalleled insight into the chemical environment of individual nuclei, primarily ¹H and ¹³C.

¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environments, and their proximity to other protons in the molecule. The acidic proton of the carboxylic acid group is characteristically found in the downfield region of the spectrum, typically between 10 and 13 ppm, often as a broad singlet due to hydrogen bonding. princeton.edulibretexts.org Protons on carbons adjacent to the carboxylic acid group are expected to resonate in the 2-3 ppm range. libretexts.org For 3,4-Dihydronaphthalene-2-carboxylic acid, the spectrum would display distinct signals for the aromatic protons, the vinylic proton, and the aliphatic protons of the partially saturated ring.

Table 1: Predicted ¹H NMR Spectral Data for 3,4-Dihydronaphthalene-2-carboxylic acid Note: Data are predicted based on typical chemical shift values for analogous structures.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~12.0 | broad singlet | 1H | -COOH |

| ~7.8 | singlet | 1H | Vinylic H (C1) |

| ~7.2-7.4 | multiplet | 4H | Aromatic H (C5, C6, C7, C8) |

| ~2.9 | triplet | 2H | Benzylic H (C4) |

| ~2.5 | triplet | 2H | Allylic H (C3) |

¹³C NMR spectroscopy is used to determine the number of non-equivalent carbons and to identify the types of carbon atoms present (e.g., C=O, aromatic C, C=C, aliphatic C). The carbonyl carbon of a carboxylic acid is highly deshielded and typically appears in the 170-185 ppm region of the spectrum. princeton.edulibretexts.org Carbons in aromatic rings generally resonate between 125-150 ppm. libretexts.org

Table 2: Predicted ¹³C NMR Spectral Data for 3,4-Dihydronaphthalene-2-carboxylic acid Note: Data are predicted based on typical chemical shift values. libretexts.orgcompoundchem.com

| Chemical Shift (δ, ppm) | Carbon Assignment |

| ~172 | Carboxylic Acid (-COOH) |

| ~140 | Aromatic C (quaternary) |

| ~135 | Aromatic C (quaternary) |

| ~130 | Vinylic C (C1) |

| ~128 | Aromatic CH |

| ~127 | Aromatic CH |

| ~126 | Vinylic C (C2) |

| ~28 | Benzylic C (C4) |

| ~25 | Allylic C (C3) |

Two-dimensional (2D) NMR techniques are essential for unambiguously assigning the signals observed in 1D spectra and confirming the molecular structure by establishing correlations between nuclei.

COSY (Correlation Spectroscopy) : This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. sdsu.edu For 3,4-Dihydronaphthalene-2-carboxylic acid, a COSY spectrum would show a cross-peak between the proton signals corresponding to the aliphatic protons at the C3 and C4 positions, confirming their connectivity within the saturated portion of the ring. sdsu.eduyoutube.com

HSQC (Heteronuclear Single Quantum Coherence) : The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. sdsu.educolumbia.edu This allows for the direct assignment of each protonated carbon in the molecule. For example, the vinylic proton signal at ~7.8 ppm would show a correlation to the vinylic carbon signal at ~130 ppm.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC reveals correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH couplings). sdsu.educolumbia.edu This technique is crucial for piecing together the molecular skeleton. princeton.edu Key HMBC correlations for 3,4-Dihydronaphthalene-2-carboxylic acid would include a cross-peak between the vinylic proton at C1 and the carboxylic acid carbon, as well as correlations from the aliphatic protons at C3 and C4 to the aromatic carbons, confirming the fusion of the two rings. science.gov

Diffusion-Ordered Spectroscopy (DOSY) is a powerful NMR technique that separates the signals of different chemical species in a mixture based on their translational diffusion coefficients. emerypharma.comnih.gov The rate of diffusion is inversely related to the size and shape of the molecule. emerypharma.comjhu.edu This method can be conceptualized as "chromatography by NMR". nih.gov A DOSY experiment on a sample of 3,4-Dihydronaphthalene-2-carboxylic acid can be used to assess its purity by revealing the presence of impurities, which would exhibit different diffusion coefficients and thus appear at different vertical positions in the 2D DOSY plot. nih.gov It can also be employed to study non-covalent interactions, as the formation of a complex between the target molecule and another species would result in a larger effective size and a correspondingly smaller diffusion coefficient. emerypharma.com

Mass Spectrometry (MS) Techniques

Mass spectrometry is a vital analytical tool that measures the mass-to-charge ratio (m/z) of ionized molecules, providing information about the molecular weight and elemental composition of a compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly sensitive and selective technique that couples the separation power of high-performance liquid chromatography (HPLC) with the detection capabilities of mass spectrometry. researchgate.net For the analysis of 3,4-Dihydronaphthalene-2-carboxylic acid, an LC-MS method would first separate the compound from any synthesis precursors, byproducts, or degradation products. The eluting compound is then ionized (e.g., via electrospray ionization, ESI, or atmospheric pressure chemical ionization, APCI) and detected by the mass spectrometer, which confirms its molecular weight. nih.gov Derivatization is sometimes employed for carboxylic acids to improve their chromatographic properties and detection sensitivity. researchgate.netnih.govnih.gov

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) is a cornerstone technique for the unequivocal determination of the elemental composition of a molecule through the precise measurement of its mass-to-charge ratio (m/z). For 3,4-Dihydronaphthalene-2-carboxylic acid, with a molecular formula of C₁₁H₁₀O₂, the theoretical monoisotopic mass is 174.0681 u. HRMS instruments, such as Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers, can measure this mass with high accuracy, typically within a few parts per million (ppm).

This level of precision allows for the confident differentiation of 3,4-Dihydronaphthalene-2-carboxylic acid from other compounds with the same nominal mass but different elemental formulas. For instance, a compound with the formula C₁₀H₆O₃ would also have a nominal mass of 174 u, but its exact mass is 174.0317 u, a difference that is readily resolved by HRMS.

In a practical application, the analysis of a related compound, 1,4-dioxo-1,4-dihydronaphthalene-2-carboxylic acid, by high-resolution electrospray ionization mass spectrometry demonstrated the power of this technique. It allowed for precise molecular formula confirmation with an exact mass measurement of 202.0266 u. smolecule.com This exemplifies the capability of HRMS to provide definitive elemental composition, a critical first step in structural characterization.

Fragmentation Pattern Analysis for Structural Confirmation

Mass spectrometry not only provides the molecular weight but also offers structural insights through the analysis of fragmentation patterns. When the molecular ion of 3,4-Dihydronaphthalene-2-carboxylic acid is subjected to fragmentation, typically through collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS), it breaks apart in a predictable manner, yielding fragment ions that are characteristic of its structure.

The fragmentation of carboxylic acids is well-documented. libretexts.orgmiamioh.edu Key fragmentation pathways for 3,4-Dihydronaphthalene-2-carboxylic acid would likely include:

Loss of the carboxylic acid group: A prominent fragmentation pathway would be the cleavage of the bond adjacent to the carbonyl group, leading to the loss of the •COOH radical (45 u), resulting in a fragment ion with an m/z corresponding to the dihydronaphthalene core. libretexts.org

Decarboxylation: The loss of carbon dioxide (CO₂) (44 u) is another common fragmentation for carboxylic acids.

Loss of water: A fragment corresponding to the loss of a water molecule (18 u) may also be observed.

Retro-Diels-Alder reaction: The dihydronaphthalene ring system could potentially undergo a retro-Diels-Alder reaction, leading to characteristic fragment ions.

Table 1: Predicted Mass Spectrometry Fragmentation for 3,4-Dihydronaphthalene-2-carboxylic acid

| Fragment Ion | Mass Loss (u) | Predicted m/z | Plausible Structure of Fragment |

| [M-H₂O]⁺ | 18 | 156.0575 | Loss of water from the molecular ion |

| [M-CO₂]⁺ | 44 | 130.0783 | Decarboxylation of the molecular ion |

| [M-COOH]⁺ | 45 | 129.0704 | Loss of the carboxylic acid radical |

Note: The predicted m/z values are based on the theoretical exact mass of the fragments.

Vibrational Spectroscopy: Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique for identifying the functional groups present in a molecule. vscht.cz The IR spectrum of 3,4-Dihydronaphthalene-2-carboxylic acid would exhibit characteristic absorption bands corresponding to the vibrations of its constituent bonds.

Key expected IR absorptions include:

O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is anticipated in the region of 3300-2500 cm⁻¹, characteristic of the hydrogen-bonded O-H stretching vibration in the carboxylic acid dimer. vscht.cz

C-H Stretch (Aromatic and Aliphatic): Aromatic C-H stretching vibrations are expected to appear just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range. vscht.cz Aliphatic C-H stretching from the dihydronaphthalene ring will be observed just below 3000 cm⁻¹, in the 3000-2850 cm⁻¹ region. vscht.cz

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band corresponding to the carbonyl (C=O) stretching vibration of the carboxylic acid is expected around 1760-1690 cm⁻¹. pressbooks.pub

C=C Stretch (Aromatic): Aromatic ring C=C stretching vibrations will produce one or more moderate to sharp bands in the 1600-1450 cm⁻¹ region. vscht.cz

C-O Stretch and O-H Bend (Carboxylic Acid): The C-O stretching and O-H bending vibrations of the carboxylic acid group will give rise to bands in the fingerprint region, typically around 1320-1210 cm⁻¹ and 1440-1395 cm⁻¹, respectively. libretexts.org

The collective presence and positions of these bands provide a molecular "fingerprint," confirming the presence of the carboxylic acid, aromatic, and aliphatic moieties within the structure.

Table 2: Characteristic Infrared Absorption Frequencies for 3,4-Dihydronaphthalene-2-carboxylic acid

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H Stretch | 3300-2500 | Strong, Broad |

| Aromatic Ring | C-H Stretch | 3100-3000 | Medium |

| Aliphatic CH₂ | C-H Stretch | 3000-2850 | Medium |

| Carboxylic Acid | C=O Stretch | 1760-1690 | Strong |

| Aromatic Ring | C=C Stretch | 1600-1450 | Medium to Weak |

| Carboxylic Acid | C-O Stretch | 1320-1210 | Strong |

| Carboxylic Acid | O-H Bend | 1440-1395 | Medium |

Chromatographic Methods for Separation, Purity Assessment, and Quantification

Chromatographic techniques are indispensable for the separation of 3,4-Dihydronaphthalene-2-carboxylic acid from reaction mixtures or complex matrices, as well as for assessing its purity and performing quantitative analysis.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds like carboxylic acids. researchgate.netnih.gov For 3,4-Dihydronaphthalene-2-carboxylic acid, a reversed-phase HPLC method would be most suitable.

A typical HPLC setup would involve:

Stationary Phase: A C18 (octadecylsilyl) column is a common choice for separating moderately polar compounds.

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol) would be used. The pH of the aqueous phase would be controlled to ensure the carboxylic acid is in a consistent protonation state.

Detection: A UV detector would be effective, as the naphthalene (B1677914) ring system is chromophoric. The detection wavelength would be set to an absorption maximum of the compound.

By optimizing the mobile phase composition and gradient, baseline separation of 3,4-Dihydronaphthalene-2-carboxylic acid from impurities and other components can be achieved. The retention time provides a qualitative measure for identification, while the peak area is proportional to the concentration, allowing for accurate quantification.

Gas Chromatography (GC) is a high-resolution separation technique, but it is generally not suitable for the direct analysis of polar, non-volatile compounds like carboxylic acids. colostate.edu The high polarity and hydrogen-bonding capability of the carboxylic acid group lead to poor peak shape and thermal degradation in the GC system.

To overcome these limitations, derivatization is necessary to convert the carboxylic acid into a more volatile and thermally stable derivative. sigmaaldrich.comgcms.cz Common derivatization strategies include:

Silylation: Reaction with a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), replaces the acidic proton with a trimethylsilyl (B98337) (TMS) group. sigmaaldrich.com The resulting TMS ester is much more volatile and amenable to GC analysis.

Esterification: Conversion to a methyl or other alkyl ester using reagents like diazomethane (B1218177) or an alcohol with an acid catalyst (e.g., BF₃-methanol) also increases volatility. gcms.cz

Once derivatized, the compound can be analyzed by GC coupled with a flame ionization detector (FID) for quantification or a mass spectrometer (GC-MS) for both quantification and structural confirmation based on the fragmentation pattern of the derivative.

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography provides the most definitive structural information for crystalline solids. This technique can determine the precise three-dimensional arrangement of atoms in a molecule, including bond lengths, bond angles, and torsional angles.

To perform X-ray crystallography, a single crystal of 3,4-Dihydronaphthalene-2-carboxylic acid of suitable quality is required. The crystal is mounted in an X-ray diffractometer and irradiated with a beam of X-rays. The diffraction pattern produced by the crystal is collected and analyzed to generate an electron density map, from which the atomic positions can be determined.

Methodologies for Purity Assessment and Validation

The purity assessment and validation of 3,4-Dihydronaphthalene-2-carboxylic acid are critical for ensuring its identity, quality, and consistency in research and development. A multi-faceted approach employing various analytical and spectroscopic techniques is necessary to characterize the compound and quantify any potential impurities. The validation of these analytical methods is performed in accordance with established guidelines, such as those from the International Conference on Harmonisation (ICH), to ensure the reliability and accuracy of the results. nih.gov

Chromatographic Techniques

Chromatographic methods are central to assessing the purity of 3,4-Dihydronaphthalene-2-carboxylic acid by separating it from impurities.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is a primary technique for analyzing nonvolatile compounds like carboxylic acids. The method separates compounds based on their polarity. For dihydronaphthalene analogues, C18 columns are commonly used with a mobile phase consisting of an aqueous component (often with an acid additive like trifluoroacetic acid to improve peak shape) and an organic solvent such as acetonitrile. nih.gov Detection is typically performed using a diode-array detector (DAD) or a UV detector at various wavelengths to ensure the detection of all potential impurities. nih.gov

Table 1: Illustrative HPLC Parameters for Analysis of Dihydronaphthalene Analogues

| Parameter | Description |

| Column | Zorbax XDB-C18 (4.6 mm × 150 mm, 5 µm) nih.gov |

| Mobile Phase | A: AcetonitrileB: 0.1% TFA in H₂O nih.gov |

| Gradient | 10% A to 100% A over 40 minutes nih.gov |

| Flow Rate | 1.0 mL/min nih.gov |

| Detection | Diode-Array Detector (190–400 nm) nih.gov |

| Injection Volume | 20 µL nih.gov |

Gas Chromatography (GC)

Gas chromatography is a powerful technique for separating volatile compounds. However, the direct analysis of carboxylic acids like 3,4-Dihydronaphthalene-2-carboxylic acid by GC is challenging due to their low volatility and high polarity, which can lead to poor peak shape and thermal degradation. nih.govcolostate.edu To overcome this, a derivatization step is typically required prior to GC analysis. nih.govcolostate.edu This process converts the polar carboxylic acid group into a more volatile and thermally stable ester or silyl (B83357) derivative. nih.gov When coupled with a mass spectrometer (GC-MS), this method is highly effective for both quantifying the compound and identifying unknown impurities. usherbrooke.canih.gov

Table 2: Common Derivatization Agents for Carboxylic Acids for GC Analysis

| Agent Class | Example Reagent | Derivative Formed |

| Esterification | BF₃/Butanol nih.gov | Butyl ester |

| Silylation | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) usherbrooke.ca | Trimethylsilyl (TMS) ester |

| Silylation | Trimethylsilyl-N-N-dimethylcarbamate (TMSDMC) nih.gov | Trimethylsilyl (TMS) ester |

Spectroscopic Techniques

Spectroscopic methods are indispensable for confirming the chemical structure of the compound, which is a fundamental aspect of its validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for the unambiguous structural elucidation of 3,4-Dihydronaphthalene-2-carboxylic acid. The chemical shifts, splitting patterns, and integration of signals in the ¹H NMR spectrum provide detailed information about the proton environment, while the ¹³C NMR spectrum reveals the number and type of carbon atoms. youtube.commdpi.com The characteristic signal for the carboxylic acid proton (–OH) is typically observed in the highly deshielded region of the ¹H NMR spectrum, often between 10–12 ppm. libretexts.org The carbonyl carbon of the carboxylic acid group appears in the ¹³C NMR spectrum in the range of 160-180 ppm. libretexts.org

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to help identify impurities, often in conjunction with chromatographic separation (LC-MS or GC-MS). nih.gov Electrospray ionization (ESI) is a common technique used with LC-MS for analyzing such compounds. nih.gov The fragmentation patterns observed in the mass spectrum can also provide valuable structural information.

Method Validation Parameters

To ensure that an analytical method is suitable for its intended purpose, it must be validated. Key performance characteristics are evaluated as per ICH guidelines. nih.gov

Table 3: Key Analytical Method Validation Parameters

| Parameter | Description |

| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradation products. |

| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. nih.gov |

| Accuracy | The closeness of test results obtained by the method to the true value. It is often determined by recovery studies. nih.gov |

| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It includes repeatability and intermediate precision. nih.gov |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. nih.gov |

| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. nih.gov |

| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage. |

Mechanistic Investigations and Computational Chemical Studies

Elucidation of Reaction Mechanisms for Synthetic Transformations

The synthesis of the dihydronaphthalene framework can be achieved through various strategic approaches, each with a distinct reaction mechanism. Mechanistic investigations are crucial for optimizing reaction conditions and expanding the substrate scope.

One common pathway involves the Lewis acid-catalyzed cascade cyclization of aryl-tethered internal alkynes. nih.gov For instance, the FeCl₃-catalyzed synthesis of tetrahydronaphthalenes has been shown to proceed through reactive 3,4-dihydro-2H-pyran intermediates. nih.gov Initial studies under Lewis acid conditions revealed the formation of a transient pyran species that, over time, converted exclusively to the tetrahydronaphthalene product. nih.gov This suggests a reversible pyran formation followed by an iron(III)-catalyzed Friedel-Crafts alkylation to yield the final carbocyclic ring system. nih.gov

Other mechanistic pathways for forming the dihydronaphthalene core include:

6π Electrocyclization : Unstable intermediates generated under acidic oxidative conditions can undergo 6π electrocyclization to form the dihydronaphthalene structure. nih.gov

Intramolecular Heck Reaction : Palladium-catalyzed intramolecular coupling provides a route to the dihydronaphthalene system. nih.gov

Ring-Expansion : Lewis acids can mediate the ring-expansion of phenyl hydroxy methyl cyclopropane (B1198618) carboxylates to yield 1,2-dihydronaphthalene-3-carboxylic acid esters. nih.gov

Metallaphotoredox Catalysis : Modern approaches leverage the merger of transition-metal catalysis with photoredox catalysis, enabling the functionalization of carboxylic acids through open-shell pathways. princeton.edu These methods can involve the generation of radical intermediates from the carboxylic acid group. princeton.edu

The choice of catalyst and reaction conditions can lead to divergent reactivity, allowing for selective synthesis of either pyran intermediates or the final tetrahydronaphthalene products from the same aryl ketone precursors. nih.gov

Computational Chemistry Approaches

Computational chemistry serves as a powerful tool to complement experimental studies, providing deep insights into the electronic structure, reactivity, and energetics of molecules and reaction pathways.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties of molecules like 3,4-Dihydronaphthalene-2-carboxylic acid. mdpi.comnih.gov By calculating the molecular orbitals, DFT can predict the stability and reactivity of a compound.

Key parameters derived from DFT calculations include:

HOMO-LUMO Energy Gap : The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical indicator of chemical reactivity and stability. A smaller gap typically suggests higher reactivity. mdpi.com

Molecular Electrostatic Potential (MESP) : MESP maps illustrate the charge distribution on the molecule's surface, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) sites. This is crucial for predicting how the molecule will interact with other reagents. nih.gov

Global Reactivity Descriptors : Quantities such as chemical hardness (η), chemical potential (µ), and electrophilicity (ω) are calculated to provide a quantitative measure of the molecule's reactivity. nih.govscielo.org.mx

| DFT-Derived Parameter | Significance in Reactivity Prediction |

|---|---|

| HOMO Energy | Indicates the ability to donate electrons (nucleophilicity). |

| LUMO Energy | Indicates the ability to accept electrons (electrophilicity). |

| HOMO-LUMO Gap | Correlates with chemical stability and reactivity. |

| Molecular Electrostatic Potential (MESP) | Identifies sites for nucleophilic and electrophilic attack. |

| Chemical Hardness (η) | Measures resistance to change in electron distribution. |